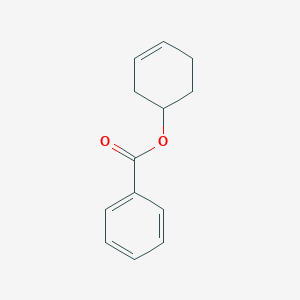

Cyclohex-3-en-1-yl benzoate

Description

Contextualization within Cyclohexene (B86901) and Benzoate (B1203000) Ester Chemistry

Cyclohex-3-en-1-yl benzoate is structurally situated at the intersection of two major classes of organic compounds: cyclohexenes and benzoate esters. The cyclohexene moiety, a six-membered ring containing a single double bond, is a common motif in numerous natural products and synthetic targets. Its conformational flexibility and the reactivity of the allylic positions and the double bond itself provide a rich platform for a variety of chemical manipulations, including Diels-Alder reactions, epoxidations, and allylic functionalizations. organic-chemistry.orgplantaedb.com

The benzoate ester group, on the other hand, is a widely employed protecting group for alcohols due to its general stability under a range of reaction conditions. rsc.org It can be introduced through standard esterification procedures and can be selectively cleaved when necessary. rsc.org The presence of the aromatic ring in the benzoate moiety also allows for modifications through electrophilic aromatic substitution, further expanding its synthetic utility. The combination of these two functional groups in this compound creates a molecule with a well-defined reactivity profile, where transformations can be selectively directed to either the cyclohexene ring or the ester functionality.

Significance as a Synthetic Intermediate and Model Compound in Academic Research

The primary significance of this compound in academic research lies in its dual role as a versatile synthetic intermediate and an informative model compound. Its utility as an intermediate is demonstrated in the synthesis of various complex and biologically active molecules. For instance, derivatives of cyclohexene benzoate are crucial in the preparation of carbasugars and the shikimate-3-phosphate (B1206780) trisodium (B8492382) salt, a key substrate for the enzyme 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase. nih.govlabmix24.com

As a model compound, this compound has been instrumental in studying a variety of chemical reactions. Researchers have employed this molecule to investigate the stereoselectivity of enzymatic hydroxylations, providing insights into the mechanisms of cytochrome P450 enzymes. rsc.org Furthermore, it has been used to explore the scope and mechanism of copper-catalyzed allylic esterification reactions. sioc-journal.cn The well-defined structure and predictable reactivity of this compound allow for the systematic study of reaction parameters and the elucidation of complex reaction pathways.

Overview of Current Research Trajectories

Current research involving this compound and its derivatives continues to expand into new and exciting areas. One significant trajectory is its application in the synthesis of novel, biologically active compounds, including analogues of natural products with potential therapeutic properties. nih.gov The development of new synthetic methodologies that utilize the unique reactivity of this scaffold remains an active area of investigation.

Another prominent research direction focuses on the use of this compound in biocatalysis and the study of enzymatic transformations. The quest for greener and more selective synthetic methods has led to an increased interest in using enzymes to perform complex chemical operations, and this molecule serves as an excellent substrate for probing the capabilities of various enzyme systems. rsc.org Furthermore, ongoing research explores the synthesis and application of more complex cyclohexene benzoate derivatives in materials science and medicinal chemistry, highlighting the enduring importance of this fundamental structural motif in modern chemical research. rsc.orgfluorochem.co.uk

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Colorless oil or solid |

| Boiling Point | ~290-300 °C (estimated) |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, ether, and dichloromethane (B109758). |

Table 1: Physicochemical Properties of this compound

| Precursors | Reagents and Conditions | Product | Reference |

| Cyclohex-3-en-1-ol, Benzoyl chloride | Pyridine, Dichloromethane | This compound | rsc.org |

| Cyclohexene, Benzoic acid | Copper catalyst, Oxidant (e.g., DTBP) | Cyclohex-2-en-1-yl benzoate | sioc-journal.cn |

Table 2: Selected Synthetic Routes to Cyclohexene Benzoates

| Application | Description | Reference |

| Synthetic Intermediate | Precursor for the synthesis of carbasugars and shikimate-3-phosphate derivatives. | nih.govlabmix24.com |

| Model Compound in Biocatalysis | Used to study the stereoselectivity of enzymatic hydroxylations by cytochrome P450. | rsc.org |

| Mechanistic Studies | Employed to investigate copper-catalyzed allylic esterification reactions. | sioc-journal.cn |

| Natural Product Synthesis | Utilized in the synthesis of polyoxygenated cyclohexene natural products. | nih.gov |

Table 3: Research Applications of this compound

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJCJPNWWRTYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436319 | |

| Record name | Cyclohex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36978-27-5 | |

| Record name | Cyclohex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohex 3 En 1 Yl Benzoate and Its Analogues

Direct Esterification and Transesterification Approaches

The most direct route to cyclohex-3-en-1-yl benzoate (B1203000) involves the formation of an ester bond between a cyclohexenol (B1201834) precursor and a benzoic acid derivative. This can be achieved through classic esterification protocols, with specific strategies employed to control the reaction at particular hydroxyl groups in more complex substrates.

Benzoylation of Cyclohexenols and Polyhydroxylated Cyclohexenes

The benzoylation of simple cyclohexenols and their polyhydroxylated counterparts is a common and effective method for synthesizing the target compound and its analogues. This process typically involves the reaction of the alcohol with an activated form of benzoic acid, most commonly benzoyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For instance, the benzoylation of a polyhydroxylated cyclohexene (B86901) derivative can be achieved using benzoyl chloride in dry dichloromethane (B109758) (DCM), with N,N-diisopropylethylamine (DIPEA) as the base and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Similarly, crude mixtures of cyclohexanetriols have been successfully converted to their corresponding tribenzoates through benzoylation, facilitating their purification. cdnsciencepub.com The synthesis of 1-cyclohex-2-enyl benzoate itself is a standard procedure that can be monitored for product formation using various analytical techniques. rsc.org

The conditions for these reactions can be summarized as follows:

| Starting Material | Reagents | Solvent | Yield | Reference |

| Polyhydroxylated cyclohexene | Benzoyl chloride, DIPEA, DMAP | DCM | 39% (for one isomer) | rsc.org |

| Crude cyclohexanetriols | Benzoyl chloride | Not specified | Not specified | cdnsciencepub.com |

| Cyclohex-2-enol | Standard methods | Not specified | Not specified | rsc.org |

Regioselective Benzoylation Strategies

When multiple hydroxyl groups are present on the cyclohexene ring, as in polyhydroxylated cyclohexenes, controlling the site of benzoylation becomes a significant challenge. Regioselective strategies are therefore employed to ensure the benzoyl group is introduced at the desired position.

One common strategy involves the use of protecting groups. For example, in a synthesis of (-)-zeylenol, a diol intermediate was selectively benzoylated by first protecting the primary and one of the allylic hydroxyl groups as an acetal. lookchem.com The remaining free allylic hydroxyl group was then converted to a benzoate ester using benzoyl chloride and triethylamine. lookchem.com Subsequent removal of the acetonide protecting group under acidic conditions yielded the desired product. lookchem.com

Another powerful technique for achieving regioselectivity is the use of organotin intermediates. The reaction of a diol with dibutyltin (B87310) oxide forms a stannylene acetal, which activates one hydroxyl group over the other towards acylation. researchgate.net This method has been developed for the regioselective benzoylation of various glycosides, which are structurally analogous to polyhydroxylated cyclohexenes, to produce building blocks with one or two free hydroxyl groups in high yields. researchgate.net

Catalytic methods have also emerged as a greener alternative. The use of a catalytic amount of iron(III) chloride (FeCl₃) with acetylacetone (B45752) has been shown to effectively catalyze the regioselective benzoylation of 1,2- and 1,3-diols. nih.gov It is proposed that an [Fe(acac)₃] complex forms in situ and directs the benzoylation. nih.gov This method offers a convenient and inexpensive route for selective protection. nih.gov The regioselectivity of benzoylation is influenced by a combination of steric and electronic factors of the substituents on the cyclohexene ring. nih.gov

| Strategy | Key Reagents | Substrate Type | Key Feature | Reference(s) |

| Protecting Groups | 2,2-DMP, p-TSA, then BzCl, Et₃N | Diols | Temporary masking of less reactive hydroxyls | lookchem.com |

| Organotin Intermediates | Bu₂SnO, then BzCl | Diols/Polyols | Activation of a specific hydroxyl group | researchgate.net |

| Catalysis | FeCl₃ (cat.), acetylacetone, DIPEA, BzCl | 1,2- and 1,3-diols | Inexpensive, green catalytic system | nih.gov |

Cycloaddition Reactions in Cyclohexene Core Formation

An alternative synthetic approach involves constructing the cyclohexene ring itself through a cycloaddition reaction. The Diels-Alder reaction is the preeminent method for this transformation, providing a powerful tool for forming six-membered rings with a high degree of control. wikipedia.orgpraxilabs.com

Diels-Alder Reactions with Substituted Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and an alkene, referred to as the dienophile (the 2π-electron component), to form a cyclohexene derivative. rdd.edu.iqbyjus.com By choosing appropriately substituted dienes and dienophiles, complex cyclohexene structures, which can be precursors to cyclohex-3-en-1-yl benzoate, can be synthesized in a single step. rdd.edu.iq The reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. slideshare.net

The Diels-Alder reaction is classified as a thermally allowed pericyclic reaction. wikipedia.org In many cases, the reaction proceeds simply upon heating the diene and dienophile together, often requiring only moderate temperatures. rdd.edu.iq For example, thermal intramolecular Diels-Alder (IMDA) reactions of certain triene systems have been investigated, proceeding with moderate stereoselectivity. researchgate.net Similarly, silicon-tethered substrates can undergo thermal Diels-Alder reactions to produce various cyclohexene derivatives in a highly stereoselective manner. preprints.org

To increase the reaction rate and enhance selectivity, Diels-Alder reactions are often catalyzed by Lewis acids. wikipedia.org Common Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can accelerate the reaction by coordinating to the dienophile. wikipedia.org This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO). wikipedia.org A more recent interpretation suggests that the primary role of the Lewis acid is to reduce the destabilizing steric Pauli repulsion between the reacting partners. wikipedia.orgmdpi.com

Lewis acid catalysis can significantly improve the efficiency of reactions involving sterically hindered components. For example, a mixed Lewis acid system of AlBr₃/AlMe₃ has been shown to be highly effective in promoting Diels-Alder reactions between hindered silyloxy dienes and substituted enones, yielding highly substituted cyclohexenes rapidly and in good yields. researchgate.net In some cases, Lewis acid promotion can also alter the stereochemical outcome compared to the corresponding thermal reaction, affording a single adduct where the thermal process might yield a mixture. researchgate.net

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including those with the cyclohexene framework. rsc.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular exchange of alkene fragments to form a new double bond within a ring structure. beilstein-journals.org The formation of 1,3-diene moieties through ring-closing enyne metathesis (RCEYM) is particularly noteworthy as these products can be further functionalized. rsc.org

While direct RCM synthesis of this compound from a single precursor is not extensively detailed in the provided literature, the strategy is applicable to the formation of the core cyclohexene ring. For instance, a diene precursor can be cyclized to form a cyclohexene derivative. One plausible approach involves the synthesis of an acyclic diene containing a benzoate group at the appropriate position. Subsequent RCM would then yield the desired cyclohexenyl benzoate. The efficiency of such a reaction depends on factors like the catalyst choice, solvent, and reaction temperature. acs.org Ruthenium-catalyzed RCM has been successfully employed in the synthesis of related structures, such as (-)-cyclohex-2-en-1-yl benzoate. rug.nl

The general applicability of RCM to form cyclohexene systems is well-documented. For example, RCM has been used in the synthesis of various bicyclic and macrocyclic compounds containing a cyclohexene ring. beilstein-journals.orgnottingham.ac.uk Furthermore, relay ring-closing metathesis (RRCM) has been utilized in the synthesis of complex molecules like Securinega alkaloids, which contain dihydrobenzofuranone cores derived from enyne precursors. beilstein-journals.org

Oxidative Functionalization and Dehydrogenative Carboxylation

Copper-Catalyzed Allylic Oxidation

Copper-catalyzed allylic oxidation represents a direct and efficient method for the synthesis of allylic esters like this compound from alkenes. A classic example of this transformation is the Kharasch-Sosnovsky reaction, which involves the reaction of an alkene with a perester in the presence of a copper salt. researchgate.netlboro.ac.uk This reaction proceeds via the abstraction of an allylic hydrogen atom. acs.org

In the context of this compound synthesis, cyclohexene serves as the starting material and is reacted with a source of the benzoate group, typically in the presence of a copper catalyst and an oxidant. Simple copper(I) and copper(II) halides have been shown to be effective catalysts for the coupling of benzoic acid and cyclohexane (B81311) to produce cyclohex-2-en-1-yl benzoate in good yields. nih.gov For instance, the combination of CuCl (5 mol%) and tert-butyl hydroperoxide (tBuOOtBu) as an oxidant can yield the product in 76% yield. acs.org The use of a copper-iron mixed oxide supported on a cordierite (B72626) honeycomb has also been reported as a stable and efficient heterogeneous catalyst for the Kharasch-Sosnovsky oxidation of cyclohexene with benzoic acid. researchgate.net

The reaction conditions, including the choice of solvent, temperature, and oxidant, can significantly influence the yield and selectivity of the reaction. nanochemres.org Research has also focused on developing recyclable heterogeneous catalysts to improve the sustainability of the process. nanochemres.org

Table 1: Selected Copper-Catalyzed Allylic Oxidation of Cyclohexene

| Catalyst | Oxidant | Solvent | Yield of Cyclohex-2-en-1-yl benzoate | Reference |

|---|---|---|---|---|

| CuCl | tBuOOtBu | - | 76% | acs.orgnih.gov |

| (phen)Cu₂ | tBuOOtBu | - | 21% | acs.org |

| Fe₃O₄@SiO₂/CPTMS/[Cu(tyr)₂]n | H₂O₂ | Acetonitrile | High conversion and selectivity | nanochemres.org |

Mechanistic Aspects of Oxidative Dehydrogenative Carboxylation

The copper-catalyzed oxidative dehydrogenative carboxylation (ODC) of alkanes to allylic esters is a mechanistically intricate process. nih.govnih.gov When cyclohexane is used as the starting material with benzoic acid, the reaction does not typically yield cyclohexyl benzoate but instead forms cyclohex-2-en-1-yl benzoate. acs.org This indicates a reaction pathway involving both dehydrogenation and C-H bond carboxylation. acs.org

Detailed mechanistic studies have revealed that the reaction is initiated by a tert-butoxy (B1229062) radical, which abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. acs.orgnih.govmdpi.com This radical is then converted to cyclohexene by a copper-benzoate complex. acs.org Subsequently, the newly formed cyclohexene undergoes allylic oxidation to produce the final product, cyclohex-2-en-1-yl benzoate, through a mechanism similar to the Kharasch-Sosnovsky reaction. acs.orgacs.org The resting state of the catalyst in these reactions has been identified as a copper(II)-benzoate complex. nih.govnih.gov

The selectivity between the formation of an alkyl ester and an allylic ester is controlled by the relative rates of two competing pathways for the intermediate alkyl radical: trapping by the ligand on the copper catalyst versus conversion to an alkene. acs.org In the case of cyclohexane, β-hydrogen elimination from the cyclohexyl radical to form cyclohexene is favored over direct carboxylation. Radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) have confirmed the involvement of radical intermediates in the copper-catalyzed CDC reaction. mdpi.com

Chemoenzymatic and Biocatalytic Syntheses

Enzymatic Hydrolysis for Chiral Intermediates

Chemoenzymatic and biocatalytic methods offer green and highly selective routes to chiral intermediates that can be used in the synthesis of enantiomerically pure this compound. One prominent strategy is the enzymatic kinetic resolution of racemic esters of 3-cyclohexene-1-carboxylic acid. researchgate.netjiangnan.edu.cn Carboxylesterases are potent biocatalysts for the enantioselective hydrolysis of these esters, yielding chiral carboxylic acids and the unreacted chiral ester. researchgate.net

For example, a bacterial carboxylesterase, CarEst3, has been identified through genome mining and has shown high efficiency in the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM). jiangnan.edu.cn This enzyme can tolerate high substrate concentrations and produces (S)-CHCM with an enantiomeric excess (ee) of over 99%. jiangnan.edu.cn Another study identified a bacterial strain, JNU9335, which also exhibits high enantioselectivity in the hydrolysis of rac-CHCM, producing (S)-CHCM with an ee of 99.6%. jiangnan.edu.cn The use of lipases, such as those from Pseudomonas fluorescens or Candida rugosa, is also a common approach for the selective hydrolysis of esters to separate enantiomers. These chiral acids or esters are valuable building blocks for the synthesis of optically active pharmaceuticals. jiangnan.edu.cn

Table 2: Enzymatic Resolution of Cyclohexene-1-carboxylate Esters

| Enzyme/Microorganism | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Carboxylesterase (CarEst3) | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-Methyl 3-cyclohexene-1-carboxylate | >99% | jiangnan.edu.cn |

| JNU9335 | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-Methyl 3-cyclohexene-1-carboxylate | 99.6% | jiangnan.edu.cn |

Asymmetric Allylic Oxidation to Chiral Esters

The asymmetric allylic oxidation of olefins provides a direct route to chiral allylic esters. This transformation is typically achieved using a metal catalyst, most commonly copper, in the presence of a chiral ligand. ias.ac.in The reaction of cyclohexene with a perester in the presence of a chiral copper complex can yield enantiomerically enriched cyclohexenyl esters. ias.ac.innih.gov

A variety of chiral ligands, including bis(oxazoline) ligands, have been developed to induce high enantioselectivity in the copper-catalyzed allylic oxidation of cyclohexene. ias.ac.inresearchgate.net For example, using a copper(I) complex with a specific chiral bis(oxazoline) ligand, an enantiomeric excess of 73% was achieved in the allylic oxidation of cyclohexene. ias.ac.in Another approach reported the use of chiral bi-o-tolyl bisoxazoline ligands with a copper source, achieving up to 70% ee for the formation of a chiral allylic ester from cyclohexene. nih.gov The reaction conditions, such as temperature and the choice of perester, are crucial for maximizing both the chemical yield and the enantioselectivity. nih.gov

More recently, chiral heterogeneous catalysts have been developed to facilitate easier catalyst separation and recycling, aligning with the principles of green chemistry. researchgate.netnih.gov These catalysts, often based on chiral oxazoline (B21484) ligands immobilized on supports like mesoporous silica, have shown promising results in the asymmetric allylic oxidation of alkenes, achieving good yields and enantioselectivities. researchgate.netnih.gov

Table 3: Asymmetric Allylic Oxidation of Cyclohexene

| Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Cu(I) complex with chiral bis(oxazoline) ligand | p-NO₂PhCO₃t-Bu | 73% | ias.ac.in |

| Cu(CH₃CN)₄PF₆ with chiral bi-o-tolyl bisoxazoline ligand | tert-butyl o-iodoperbenzoate | 70% | nih.gov |

| Cu(OAc)₂ with (S)-Proline and Cu bronze | PhCO₃t-Bu | 51% | ias.ac.in |

Directed Evolution and Mutagenesis in Biocatalysis for Substrate Selectivity

Directed evolution has become an indispensable tool for tailoring enzymes to specific industrial and synthetic needs, overcoming the limitations of naturally occurring biocatalysts. nih.gov This process mimics Darwinian evolution through iterative cycles of gene mutagenesis, expression, and high-throughput screening to identify variants with desired traits such as enhanced activity, stability, or, crucially, altered substrate selectivity. nih.govillinois.eduresearchgate.net Methods like error-prone PCR and saturation mutagenesis are employed to create libraries of enzyme variants, from which improved catalysts are selected. researchgate.netmpg.de

In the context of cyclohexenyl compounds, directed evolution has been applied to enhance or even invert the enantioselectivity of enzymes for reactions involving cyclohexene-based substrates. For instance, limonene (B3431351) epoxide hydrolase (LEH) was engineered through directed evolution to improve the desymmetrization of cyclohexene oxide, a precursor to cyclohexenol derivatives. mpg.de This demonstrates the power of mutagenesis to broaden the substrate scope and control the stereochemical outcome of biocatalytic reactions. mpg.de

A pertinent example is the hydroxylation of protected cyclohexanol (B46403) and cyclohex-2-enol substrates by engineered mutants of cytochrome P450cam. Researchers designed substrates like cyclohexyl benzoate and cyclohex-2-en-1-yl benzoate to fit into the enzyme's active site. rsc.org By introducing specific mutations, the enzyme's selectivity could be precisely controlled. The Tyr96Ala (Y96A) mutant of P450cam efficiently hydroxylated cyclohexyl benzoate at the C-4 position. rsc.org For the unsaturated substrate, 1-cyclohex-2-enyl benzoate, the double mutant Phe87Ala/Tyr96Phe (F87A/Y96F) was found to be effective, selectively hydroxylating the allylic C-4 position. rsc.org

These findings highlight how targeted mutagenesis, guided by structural insights, can reshape an enzyme's active site to accommodate specific substrates and control the regioselectivity of the transformation. The ability to modify substrate specificity is crucial for creating biocatalysts that can produce valuable chiral building blocks from readily available precursors. semanticscholar.orglaas.fr

Below is a data table summarizing the engineered P450cam mutants and their activity on cyclohexyl benzoate analogues.

| Substrate | P450cam Mutant | Primary Product | Notes |

| Cyclohexyl benzoate | Y96A | trans-4-Hydroxycyclohexyl benzoate | Efficient and selective hydroxylation at the C-4 position. |

| 1-Cyclohex-2-enyl benzoate | F87A/Y96F | 4-Hydroxycyclohex-2-en-1-yl benzoate | Efficiently hydroxylated at the allylic C-4 position. |

| Cyclohexyloxymethyl benzene (B151609) | F87L/Y96F | Not specified | Resulted in a significantly greater spin state shift compared to benzoate esters, indicating strong binding. |

This table is based on research findings involving the directed evolution of P450cam to alter its substrate specificity for cyclohexyl derivatives. rsc.org

Total Synthesis of Complex Molecules Incorporating this compound Motifs

The cyclohexene ring is a common structural motif found in a vast array of natural products and pharmaceuticals. acs.org Its synthesis is a key objective in organic chemistry, with strategies like the Diels-Alder reaction being fundamental to its construction. engineering.org.cn The incorporation of this motif, sometimes as a benzoate ester, into complex molecular architectures often requires intricate and highly strategic synthetic planning.

Multi-step Convergent and Divergent Synthesis Strategies

The efficient construction of complex molecules relies on overarching synthetic strategies, with convergent and divergent approaches being two powerful paradigms. acs.orglibretexts.org

A divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a family of structurally related compounds. acs.orgmdpi.com This strategy is particularly powerful for creating libraries of natural product analogues for structure-activity relationship studies. A notable example is the synthesis of Illicium sesquiterpenes, where a central tetracyclic intermediate serves as a branching point to produce various complex natural products like jiadifenolide and jiadifenin (B1247903) through late-stage modifications. nih.gov Similarly, the synthesis of marine tetracyclic meroterpenoids has been achieved divergently from the common intermediate, aureol, by functionalizing either the aromatic ring or the decalin core. mdpi.com

These strategies are central to the assembly of complex natural products that may contain the cyclohexenyl moiety as a core structural element. The choice between a divergent or convergent plan depends on the synthetic goals, such as producing a single complex target or a library of related analogues.

The following table outlines the core principles of these two synthetic strategies.

| Synthetic Strategy | Core Principle | Key Advantages | Example Target(s) |

| Divergent Synthesis | A common intermediate is transformed into multiple distinct target molecules through different late-stage reaction sequences. | Efficient for generating libraries of related compounds; ideal for SAR studies. mdpi.comnih.gov | Illicium sesquiterpenes nih.gov, Marine meroterpenoids mdpi.com |

| Convergent Synthesis | A target molecule is broken down into several complex fragments that are synthesized independently and then assembled. | Higher overall yields for complex targets; allows for parallel synthesis of fragments. libretexts.orgacs.org | Leustroducsin B acs.org, Polycyclic scaffolds rsc.org |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions on the Cyclohexene (B86901) Ring

The carbon-carbon double bond within the cyclohexene ring of Cyclohex-3-en-1-yl benzoate (B1203000) is an electron-rich center, making it susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. However, in the symmetrical cyclohexene ring, this distinction is not initially present until the first addition occurs.

Conversely, the double bond is generally unreactive toward nucleophiles unless activated by adjacent electron-withdrawing groups. In the case of Cyclohex-3-en-1-yl benzoate, the ester group is too distant to exert a significant electronic effect on the double bond, thus direct nucleophilic attack on the ring is not a primary reaction pathway under normal conditions.

Allylic Functionalization and Rearrangements

The carbon atoms adjacent to the double bond in the cyclohexene ring are known as allylic positions. These positions are particularly reactive due to the ability of the adjacent π-system to stabilize intermediates, such as allylic carbocations, radicals, or anions.

Allylic substitution reactions can occur through different mechanisms. vedantu.com In reactions favoring an S(_N)1 mechanism, the departure of a leaving group would form a resonance-stabilized allylic carbocation. lscollege.ac.in A subsequent attack by a nucleophile can occur at either end of the allylic system, potentially leading to a mixture of products, including a rearranged product known as an allylic shift or rearrangement. lscollege.ac.inwikipedia.org This process is termed an S(_N)1' substitution. lscollege.ac.in

Alternatively, under conditions that favor an S(_N)2 mechanism with a strong nucleophile and an unhindered substrate, a direct displacement of the leaving group can occur. lscollege.ac.in It is also possible for the nucleophile to attack the double bond in a conjugate addition, leading to an S(_N)2' substitution where the double bond shifts. lscollege.ac.in Allylic positions are also susceptible to free-radical reactions, such as bromination using N-Bromosuccinimide (NBS), which can introduce a functional group at the allylic carbon.

Ester Hydrolysis and Transesterification Reactions

The benzoate ester group is a key site of reactivity in this compound. It can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk This process can be catalyzed by either acid or base. chemguide.co.ukucalgary.ca

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., H(_2)SO(_4)), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca After a series of proton transfers, the alcohol moiety (cyclohex-3-en-1-ol) is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields benzoic acid. ucalgary.cayoutube.com The reaction is reversible. chemguide.co.ukyoutube.com

Base-Promoted Hydrolysis (Saponification) : This reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the cyclohex-3-en-1-oxide anion as the leaving group. A final, rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed benzoic acid, yielding sodium benzoate and cyclohex-3-en-1-ol. ucalgary.ca This final deprotonation step makes the reaction effectively irreversible. ucalgary.ca

Transesterification is a process where the alcohol portion of the ester is exchanged with another alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R'-OH) would result in the formation of a new ester (R'-benzoate) and cyclohex-3-en-1-ol.

| Condition | Catalyst/Reagent | Key Steps | Products | Reversibility |

|---|---|---|---|---|

| Acidic | Dilute H2SO4 or HCl (catalytic) | 1. Protonation of C=O 2. Nucleophilic attack by H2O 3. Proton transfer 4. Elimination of alcohol | Benzoic Acid + Cyclohex-3-en-1-ol | Reversible |

| Basic (Saponification) | Aqueous NaOH or KOH (stoichiometric) | 1. Nucleophilic attack by OH- 2. Elimination of alkoxide 3. Deprotonation of carboxylic acid | Benzoate Salt + Cyclohex-3-en-1-ol | Irreversible |

Redox Chemistry of the Cyclohexene Moiety

The cyclohexene portion of the molecule can undergo both oxidation and reduction reactions, targeting either the double bond or the allylic positions.

Oxidation Reactions

The cyclohexene ring can be oxidized in several ways. The double bond can be converted into an epoxide using peroxy acids like m-CPBA, or it can undergo dihydroxylation to form a diol. researchgate.net More aggressive oxidation can lead to the cleavage of the double bond.

Allylic oxidation is a significant reaction pathway for cyclohexene derivatives, often yielding α,β-unsaturated ketones (enones). nih.gov This transformation can be achieved using various transition-metal catalysts in the presence of an oxidant like molecular oxygen. nih.gov The reaction typically proceeds through a free-radical pathway involving the formation of a cyclohexenyl hydroperoxide intermediate. nih.govbohrium.com

While the Dess-Martin Periodinane (DMP) is a highly effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, it does not directly oxidize the ester or the cyclohexene ring of this compound. wikipedia.orgcommonorganicchemistry.comwikipedia.org DMP is known for its mild, neutral conditions and high functional group tolerance. commonorganicchemistry.comwikipedia.org However, if the ester were hydrolyzed to yield cyclohex-3-en-1-ol, DMP could then be used to oxidize this secondary alcohol to cyclohex-3-en-1-one. wikipedia.orgjk-sci.com The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation at the alpha-carbon by an acetate (B1210297) ion to yield the ketone. wikipedia.org

Reduction Reactions

The primary reduction reaction for the cyclohexene moiety is the catalytic hydrogenation of the carbon-carbon double bond. libretexts.org This reaction is typically carried out using hydrogen gas (H(_2)) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO(_2)), or nickel. libretexts.org The reaction involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition). libretexts.org This process converts the cyclohexene ring into a saturated cyclohexane (B81311) ring, yielding cyclohexyl benzoate.

Under standard catalytic hydrogenation conditions used for alkenes, the benzoate ester group and the aromatic ring are generally not reduced. libretexts.org More forceful conditions, such as high pressure and temperature or more potent catalysts like lithium aluminum hydride (LiAlH(_4)), would be required to reduce the ester group, which would cleave it to produce cyclohexanol (B46403) and benzyl (B1604629) alcohol. Selective reduction of the C=C bond in α,β-unsaturated esters is also possible using specific reagents like the NaBH(_4)-BiCl(_3) system, though this compound is not a conjugated ester. tandfonline.com

| Reaction Type | Reagent(s) | Functional Group Targeted | Product(s) |

|---|---|---|---|

| Allylic Oxidation | Transition-metal catalysts + O2 | Allylic C-H | Cyclohex-2-en-1-one derivatives |

| Epoxidation | m-CPBA | C=C double bond | Cyclohexene oxide derivatives |

| Catalytic Hydrogenation | H2, Pd/C | C=C double bond | Cyclohexane derivatives |

Conformational Dynamics and Interconversion

The cyclohexene ring is not planar. Due to the presence of the sp-hybridized carbons of the double bond, four of the ring's carbon atoms lie in a single plane. youtube.com The most stable conformation of cyclohexene is the "half-chair". youtube.com In this arrangement, the remaining two carbon atoms are positioned one above and one below this plane. youtube.com

The cyclohexene ring is conformationally mobile and can undergo a process of ring inversion, or "ring flipping," between two equivalent half-chair conformations. youtube.com This interconversion proceeds through higher-energy transition states, such as the boat or twist-boat conformations. stackexchange.com The energy barrier for ring inversion in cyclohexene is significantly lower than that of cyclohexane (around 5.3 kcal/mol for cyclohexene compared to about 10 kcal/mol for cyclohexane). stackexchange.comlookchem.com This lower barrier is due to the increased flexibility imparted by the planar segment of the ring.

Substituents on the ring, such as the benzoate group at the C1 position, will occupy either pseudo-axial or pseudo-equatorial positions. youtube.com The conformational equilibrium will favor the conformer where bulky substituents occupy the less sterically hindered pseudo-equatorial position. The dynamic interconversion between these conformations can influence the molecule's reactivity, particularly in reactions where stereochemistry is a critical factor. nih.gov

Cyclohexene Ring Puckering and Conformational Isomerism

The cyclohexene ring, due to the presence of a C=C double bond, deviates from the classic chair conformation of cyclohexane. Instead, it adopts a puckered half-chair conformation to relieve angle and torsional strain. In this arrangement, four of the carbon atoms (C1, C2, C3, and C6) are approximately coplanar. The remaining two atoms (C4 and C5) are puckered out of this plane.

The half-chair form is chiral and can exist as two rapidly interconverting enantiomeric conformers at room temperature. This interconversion, or ring flip, results in the exchange of substituent positions. For a substituent at the C1 position, like the benzoate group in this compound, the positions are not strictly axial and equatorial as in cyclohexane, but are referred to as pseudo-axial (or quasi-axial) and pseudo-equatorial (or quasi-equatorial).

Pseudo-axial (ax'): The substituent is oriented more perpendicular to the approximate plane of the double bond.

Pseudo-equatorial (eq'): The substituent is oriented more parallel to the approximate plane of the double bond.

The ring flip of this compound interconverts these two conformers, as depicted below.

Table 1: Conformational Isomers of this compound

| Conformer | Benzoate Position | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| Conformer A | Pseudo-axial (ax') | A(1,3) strain with syn-axial hydrogen at C3. | Generally less stable |

| Conformer B | Pseudo-equatorial (eq') | Gauche-type interaction with C6 hydrogen. | Generally more stable |

Influence of Substituents on Conformational Equilibrium

The position of the conformational equilibrium between the two half-chair forms is dictated by the steric demands of the substituents. A critical factor in cyclohexene derivatives is allylic strain, particularly A(1,3) strain, which is the steric interaction between a substituent at the allylic C1 position and a substituent at the C3 position on the same side of the ring. wikipedia.org

For this compound, the benzoate group is at an allylic position (C1).

In the pseudo-axial conformation , the bulky benzoate group experiences significant A(1,3) strain with the hydrogen atom at the C3 position. This interaction is destabilizing.

In the pseudo-equatorial conformation , this specific A(1,3) strain is minimized. Although other minor steric interactions exist, they are generally less significant than the pseudo-axial interaction.

Consequently, the conformational equilibrium for this compound strongly favors the conformer where the benzoate group occupies the pseudo-equatorial position to minimize allylic strain. The magnitude of this preference depends on the effective steric bulk of the substituent. While specific A-values (a measure of conformational preference) for a benzoate group on a cyclohexene ring are not commonly tabulated, it is considered a bulky group, leading to a strong preference for the equatorial orientation.

Table 2: Estimated Conformational Free Energy (A-values) for Substituents on a Cyclohexene Ring

| Substituent (at C4) | Preferred Position | ΔG° (kcal/mol) | Reference |

|---|---|---|---|

| -CH₃ | Equatorial | ~1.0 | lookchem.com |

| -Br | Axial | ~0.05 | lookchem.com |

| -I | Axial | -0.016 | lookchem.com |

Note: Data is for substituents at the C4 position, which experiences different interactions than C1. However, it illustrates the subtle electronic and steric factors that influence equilibrium. For a bulky group like benzoate at C1, a strong equatorial preference is expected due to A(1,3) strain.

Metal-Catalyzed Transformations

The allylic ester functionality of this compound makes it an excellent substrate for a variety of metal-catalyzed transformations, where the benzoate group can act as a leaving group.

Copper-Catalyzed Processes

Copper catalysts are particularly effective in promoting allylic substitution reactions with "hard" nucleophiles like Grignard reagents or organozinc compounds. wikipedia.org These reactions are distinct from palladium-catalyzed processes, often exhibiting high regioselectivity for the γ-position (SN2' pathway). wikipedia.org

In a typical reaction, a Cu(I) species coordinates to the olefin of this compound, followed by oxidative addition that displaces the benzoate leaving group to form a Cu(III)-allyl intermediate. Reductive elimination with the nucleophile then delivers the product, typically at the C3 position, and regenerates the Cu(I) catalyst. wikipedia.org

Mechanism:

Coordination: Cu(I) coordinates to the double bond.

Oxidative Addition: The C-O bond is cleaved, forming a Cu(III) π-allyl complex.

Reductive Elimination: The nucleophile attacks the allyl system, typically at the γ-carbon (C3), forming a new C-C bond and regenerating the Cu(I) catalyst.

This methodology allows for the formation of 3-substituted cyclohexene derivatives, which are valuable synthetic intermediates. acs.orgsemanticscholar.org

Table 3: Examples of Copper-Catalyzed Allylic Substitutions

| Substrate | Nucleophile | Catalyst System | Product Type |

|---|---|---|---|

| Allylic Benzoate | R-MgBr | CuCl / LiCl | γ-Alkylated Olefin |

| Allylic Benzoate | R₂Zn | Cu(OTf)₂ / Ligand | γ-Alkylated Olefin |

| Allylic Benzoate | ArB(OH)₂ | CuI / Base | γ-Arylated Olefin |

Gold-Catalyzed Chirality Transfer

Gold catalysts are renowned for their ability to activate π-systems. In the context of chiral substrates, gold catalysis can facilitate reactions with high levels of chirality transfer. escholarship.orgnih.govnih.gov If an enantiomerically enriched form of this compound is used, its stereocenter can direct the stereochemical outcome of a subsequent transformation.

For instance, in gold-catalyzed reactions of chiral enynyl esters, the chirality is efficiently transferred to the product via the formation of a chiral bent allene (B1206475) gold complex. nih.gov A similar principle can be applied to derivatives of this compound. A gold(I) catalyst could coordinate to the double bond, and if the substrate participates in a cyclization or addition reaction, the stereochemistry at C1 would influence the facial selectivity of the attack, leading to a diastereomeric or enantiomerically enriched product. organic-chemistry.org This strategy is a powerful tool for converting the stereochemical information of a pre-existing center into new stereocenters within a more complex molecule.

Intramolecular Cyclization and Lactonization Pathways

While this compound itself is not primed for intramolecular cyclization, its core structure is a key component in precursors for the synthesis of bicyclic lactones. These reactions typically involve derivatives of the corresponding cyclohexenol (B1201834) or cyclohexenecarboxylic acid.

A prominent example is iodolactonization . If a carboxylic acid group is tethered to the cyclohexene ring (e.g., in a cyclohexeneacetic acid derivative), treatment with iodine (I₂) and a base induces an intramolecular cyclization. acs.org The electrophilic iodine activates the double bond, which is then attacked by the tethered carboxylate nucleophile. This process typically forms a γ-lactone fused to the cyclohexane ring, resulting in a bicyclic system. The stereochemistry of the starting material dictates the stereochemical outcome of the newly formed rings.

General Iodolactonization Pathway:

Iodonium (B1229267) Ion Formation: The double bond attacks I₂, forming a cyclic iodonium ion intermediate.

Intramolecular Attack: The tethered carboxylate group attacks one of the carbons of the iodonium ion in an anti-fashion.

Lactone Formation: A bicyclic iodolactone is formed.

Similar strategies, including palladium-catalyzed C-H olefination followed by lactonization, can be used to construct diverse bicyclo[3.2.1]lactone scaffolds from linear carboxylic acid precursors containing an olefin. nih.gov These bicyclic lactones are structural motifs found in numerous bioactive natural products. nih.gov

Proton Transfer and Hydrogen Bonding in Derivatives

This compound itself is a poor hydrogen bond donor. However, derivatives containing hydroxyl, amino, or carboxylic acid groups can engage in significant hydrogen bonding and proton transfer events, which can influence their conformation and reactivity.

For example, a hydroxyl-substituted derivative, such as 3-[(Benzoyloxy)methyl]-2,5,6-trihydroxy-3-cyclohexen-1-yl benzoate, possesses multiple sites for both donating and accepting hydrogen bonds. These interactions can lead to the formation of specific, stabilized conformations or self-assembled supramolecular structures.

Furthermore, hydrogen bonding can play a crucial role in catalysis. In certain gold-catalyzed cycloadditions of substrates containing ester groups, remote hydrogen bonding between the substrate's ester and a functional group on the chiral ligand has been shown to be pivotal in controlling enantioselectivity. hku.hk This demonstrates that even non-participating functional groups on a derivative of this compound could direct the stereochemical course of a reaction through non-covalent interactions with a chiral catalyst.

Stereochemical Control and Chiral Synthesis

Diastereoselective and Enantioselective Synthesis Methodologies

The creation of specific stereoisomers of cyclohexene (B86901) derivatives relies on methodologies that can influence the formation of new chiral centers. Diastereoselective reactions aim to produce a specific diastereomer from a starting material that may already contain a stereocenter, while enantioselective synthesis seeks to create an excess of one enantiomer from an achiral or racemic precursor.

A foundational method for constructing the cyclohexene ring with stereochemical control is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org When chiral auxiliaries are attached to the dienophile, they can effectively shield one face of the molecule, forcing the diene to attack from the less sterically hindered face, resulting in a highly diastereoselective outcome. nih.govacs.org Similarly, the use of chiral Lewis acids as catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. nih.gov

Another powerful approach is the asymmetric isomerization of β,γ-unsaturated ketones (cyclohex-3-en-1-ones) to their α,β-unsaturated counterparts (cyclohex-2-en-1-ones), which can be achieved with high enantioselectivity using chiral organic catalysts. nih.gov These chiral cyclohexenones are versatile synthons that can be further modified to produce a range of optically active six-membered carbocycles. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

A notable example is the use of acrylate (B77674) esters derived from cis-1-arylsulfonamido-2-indanols as chiral dienophiles in Lewis acid-promoted Diels-Alder reactions. These reactions proceed with complete endo-selectivity and high diastereoselectivity, yielding chiral cyclohexene adducts. nih.gov Another practical chiral auxiliary is lactic acid, which is readily available and can be used to synthesize optically active 3-cyclohexene-1-carboxylic acid via a TiCl₄-catalyzed diastereoselective Diels-Alder reaction. acs.org A key advantage of using a hydrophilic auxiliary like lactic acid is its straightforward removal from the reaction mixture by a simple water wash after hydrolysis. acs.org

Chiral catalysts, unlike auxiliaries, can generate large quantities of a chiral product from a small amount of the catalyst. Chiral diamine derivatives, particularly those based on the cinchona alkaloid scaffold, have proven effective in catalyzing the enantioselective isomerization of cyclohex-3-en-1-ones. nih.govmyuchem.com These catalysts operate through cooperative iminium-base catalysis, creating a chiral enamine intermediate that guides the proton transfer to establish the stereocenter. nih.gov The electronic properties of these catalysts can be fine-tuned to optimize enantioselectivity. nih.gov

| Method | Chiral Agent Type | Example | Application |

| Asymmetric Diels-Alder | Chiral Auxiliary | Acrylate esters of cis-1-arylsulfonamido-2-indanols nih.gov | Synthesis of chiral cyclohexene adducts |

| Asymmetric Diels-Alder | Chiral Auxiliary | Lactic acid esters acs.org | Synthesis of optically active 3-cyclohexene-1-carboxylic acid |

| Asymmetric Isomerization | Chiral Catalyst | Cinchona alkaloid-derived diamines nih.gov | Conversion of cyclohex-3-en-1-ones to chiral cyclohex-2-en-ones |

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. The principle relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The reaction is stopped before completion (ideally at ~50% conversion), at which point the slower-reacting enantiomer remains in excess in the starting material, while the product is enriched in the enantiomer that reacted faster. youtube.com

Enzymatic kinetic resolution is a particularly effective and environmentally benign approach. acs.org Lipases and esterases are commonly used enzymes that can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture. youtube.comacs.org A bacterial carboxylesterase, CarEst3, has been identified as highly efficient for the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate, a close analog of the target compound. acs.org This enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer of the ester with excellent enantiomeric excess (>99% ee). acs.org The process is highly robust, tolerating substrate loads as high as 700 g·L⁻¹. acs.org

Another well-established method is the Sharpless asymmetric epoxidation, which can be used for the kinetic resolution of racemic allylic alcohols, such as cyclohex-3-en-1-ol. wikipedia.org In the presence of a chiral titanium-tartrate complex and an oxidant, one enantiomer of the allylic alcohol is epoxidized at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched alcohol. wikipedia.orgyoutube.com

| Resolution Strategy | Chiral Agent | Substrate Type | Outcome |

| Enzymatic Hydrolysis | Carboxylesterase (CarEst3) acs.org | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-ester recovered with >99% ee |

| Asymmetric Epoxidation | Titanium/Diethyl Tartrate wikipedia.org | Racemic allylic alcohols (e.g., cyclohex-3-en-1-ol) | Enantioenriched alcohol recovered |

| Enzymatic Acylation | Lipase (B570770) youtube.com | Racemic secondary alcohols | Separation of enantioenriched alcohol and ester |

Assignment of Absolute and Relative Configurations in Derivatives

Once a chiral cyclohexene derivative has been synthesized, determining its three-dimensional structure is crucial. This involves assigning the relative configuration (the spatial relationship between different stereocenters within the molecule, e.g., cis or trans) and the absolute configuration (the precise R/S designation at each stereocenter).

The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. nih.govspringernature.com This technique maps the electron density of a crystallized molecule, providing an unambiguous 3D structure. ed.ac.uk When anomalous dispersion is used, the absolute configuration can be determined, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer. nih.govresearchgate.net

In the absence of a suitable crystal, spectroscopic methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of cyclohexene derivatives in solution. rsc.org The cyclohexene ring typically adopts a half-chair conformation. rsc.org Analysis of vicinal ¹H-¹H coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial proximity and dihedral angles between protons, allowing for the assignment of substituents as axial or equatorial and thus determining their relative stereochemistry. rsc.org

To determine absolute configuration by NMR, chiral derivatizing agents (CDAs) are often used. usc.eduresearchgate.net An enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is reacted with the chiral cyclohexenol (B1201834) to form a mixture of diastereomeric esters. The different spatial environments in these diastereomers lead to discernible chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original alcohol. frontiersin.org

| Method | Type of Information | Principle |

| Single-Crystal X-ray Diffraction nih.goved.ac.uk | Absolute & Relative Configuration | Analysis of electron density and anomalous dispersion of X-rays in a crystal. |

| NMR Spectroscopy (¹H-¹H coupling, NOE) rsc.org | Relative Configuration & Conformation | Analysis of through-bond and through-space proton interactions to determine spatial relationships. |

| NMR with Chiral Derivatizing Agents researchgate.netfrontiersin.org | Absolute Configuration | Formation of diastereomers with a chiral reagent leads to predictable chemical shift differences. |

Control of Stereocenters in Complex Cyclohexene Architectures

The synthesis of complex natural products and pharmaceuticals often requires the construction of highly substituted cyclohexane (B81311) rings with multiple, contiguous stereocenters. Achieving precise control over the stereochemistry of these complex architectures is a significant synthetic challenge. Organocatalytic domino or cascade reactions have emerged as a powerful strategy for this purpose, enabling the formation of several bonds and stereocenters in a single, highly efficient operation. nih.govbeilstein-journals.orgnih.gov

These reactions often involve a sequence of transformations, such as Michael-Michael-aldol additions, that build the cyclohexane ring from simple acyclic precursors. beilstein-journals.orgnih.gov For instance, a base-catalyzed Michael-aldol domino reaction between β-keto esters and trisubstituted Michael acceptors can produce polyfunctional cyclohexanones with five contiguous stereocenters in excellent diastereoselectivity (>20:1 dr). nih.gov

Similarly, rhodium-carbene initiated domino reactions provide a highly stereocontrolled route to substituted cyclohexanes. A cascade involving ylide formation, acs.orgbeilstein-journals.org-sigmatropic rearrangement, oxy-Cope rearrangement, and an ene reaction can convert vinyldiazoacetates and allyl alcohols into complex cyclohexanes bearing four stereocenters with outstanding stereocontrol (>97:3 dr, 99% ee). nih.gov The stereochemical outcome is governed by the chiral rhodium catalyst and the predictable, concerted nature of the pericyclic rearrangements involved in the sequence. nih.gov These advanced strategies demonstrate the high level of control that can be exerted over the formation of multiple stereocenters in complex cyclohexene systems. consensus.apprsc.org

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Cyclohex-3-en-1-yl benzoate (B1203000), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides precise assignments for each proton and carbon atom.

High-resolution 1D NMR spectra, namely ¹H and ¹³C NMR, offer initial insights into the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoate group, the olefinic protons of the cyclohexene (B86901) ring, the methine proton at the ester linkage (C1), and the various methylene (B1212753) protons of the ring. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring.

To definitively assign these signals and map out the connectivity, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³J and sometimes ⁴J), allowing for the tracing of proton networks within the cyclohexene ring and the aromatic system. For instance, the olefinic protons would show correlations to the adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, providing an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule, such as linking the proton at C1 of the cyclohexene ring to the carbonyl carbon of the benzoate group, and connecting the aromatic protons to the carbons within the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for stereochemical analysis.

A representative, though hypothetical, table of NMR data is presented below to illustrate the expected chemical shifts and correlations.

Table 1: Hypothetical ¹H and ¹³C NMR Data and 2D Correlations for Cyclohex-3-en-1-yl benzoate

| Position | δ¹³C (ppm) | δ¹H (ppm) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| 1 | ~72.0 | ~5.2 (m) | H-2, H-6 | C-2, C-5, C=O |

| 2 | ~30.0 | ~2.2 (m) | H-1, H-3 | C-1, C-3, C-4 |

| 3 | ~126.5 | ~5.7 (m) | H-2, H-4 | C-2, C-5 |

| 4 | ~127.0 | ~5.8 (m) | H-3, H-5 | C-3, C-6 |

| 5 | ~28.0 | ~2.1 (m) | H-4, H-6 | C-1, C-3, C-4 |

| 6 | ~25.0 | ~1.9 (m) | H-1, H-5 | C-1, C-2, C-4 |

| C=O | ~166.0 | - | - | H-1, H-2' |

| 1' | ~130.5 | - | - | H-2', H-3' |

| 2' | ~129.5 | ~8.0 (d) | H-3' | C-1', C-4', C=O |

| 3' | ~128.4 | ~7.4 (t) | H-2', H-4' | C-1', C-5' |

| 4' | ~133.0 | ~7.5 (t) | H-3', H-5' | C-2', C-6' |

| 5' | ~128.4 | ~7.4 (t) | H-4', H-6' | C-1', C-3' |

| 6' | ~129.5 | ~8.0 (d) | H-5' | C-2', C-4', C=O |

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

The cyclohexene ring exists in a half-chair conformation. The stereochemical orientation of the benzoate group (i.e., axial vs. equatorial) can be determined by analyzing the coupling constants (J-values) of the C1 proton with its neighbors on C2 and C6. A larger coupling constant typically indicates an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial interactions.

Furthermore, NOESY experiments provide through-space correlations that can confirm these assignments. For example, if the C1 proton is in an axial position, it would show a Nuclear Overhauser Effect (NOE) with the other axial protons on the same face of the ring (e.g., at C3 and C5, depending on the specific conformation).

Mass Spectrometry (MS) for Molecular Structure and Formula Elucidation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRESIMS provides a highly accurate mass measurement of the molecular ion, typically as [M+H]⁺, [M+Na]⁺, or other adducts. For this compound (C₁₃H₁₄O₂), the exact mass of the neutral molecule is 202.0994 g/mol . HRESIMS can confirm this elemental composition by measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Table 2: HRESIMS Data for this compound

| Formula | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₁₃H₁₄O₂ | [M+H]⁺ | 203.1067 | (Experimental) |

| C₁₃H₁₄O₂ | [M+Na]⁺ | 225.0886 | (Experimental) |

Note: "Observed m/z" represents where the experimental peak would be expected.

GC-MS is a powerful technique for separating and identifying components in a mixture. When analyzing a reaction mixture for the synthesis of this compound, GC separates the target compound from starting materials, byproducts, and solvents based on their boiling points and column interactions. The mass spectrometer then records the mass spectrum of each eluting component.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 202. The fragmentation pattern is highly informative. Key expected fragments include:

A prominent peak at m/z = 105 , corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the ester bond. This is often the base peak in the spectrum of benzoate esters.

A peak at m/z = 77 , corresponding to the phenyl cation [C₆H₅]⁺, from the loss of CO from the benzoyl cation.

A peak at m/z = 81 , corresponding to the cyclohexenyl cation [C₆H₉]⁺, resulting from the cleavage of the ester bond with charge retention on the cyclohexene fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing confirmation of functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups present.

A strong, sharp absorption band around 1710-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group.

Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic ring.

A weaker C=C stretching band for the cyclohexene double bond would be expected around 1650 cm⁻¹ .

C-O stretching vibrations of the ester linkage typically appear in the 1100-1300 cm⁻¹ region.

Sp² C-H stretching from the aromatic and olefinic protons would be seen just above 3000 cm⁻¹ , while sp³ C-H stretching from the aliphatic ring protons would appear just below 3000 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is primarily dictated by the electronic transitions within the benzoyl chromophore. The cyclohexene double bond is typically too isolated to significantly influence the main absorption bands. One would expect to observe π → π* transitions characteristic of the substituted benzene ring, likely showing a strong absorption maximum (λ_max) below 250 nm and a weaker, fine-structured band around 270-280 nm.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structure Determination

For this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure. This technique would allow for the precise measurement of the bond lengths and angles within both the cyclohexene ring and the benzoate group. Furthermore, it would definitively establish the stereochemistry at the chiral center (C1 of the cyclohexene ring). In the case of an enantiomerically pure sample, X-ray crystallography using anomalous dispersion could determine the absolute configuration of this chiral center.

While no specific crystallographic data for this compound is publicly available, studies on related complex natural products containing a benzoylated cyclohexene ring, such as zeylenone, demonstrate the utility of this method in confirming the presence and relative stereochemistry of multiple chiral centers within the cyclohexene moiety.

X-ray crystallography also reveals how molecules are arranged in the solid state, a phenomenon known as crystal packing. This includes the identification of intermolecular forces, such as hydrogen bonds, that hold the molecules together in the crystal lattice. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C-H···O interactions and van der Waals forces. The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for determining the absolute configuration of chiral compounds in solution.

Electronic Circular Dichroism (ECD) spectroscopy is a key chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

For this compound, the ECD spectrum would be sensitive to the spatial arrangement of the chromophores (the benzoate group and the C=C double bond in the cyclohexene ring) relative to the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers (R and S), the absolute configuration of the compound can be unequivocally assigned. The conformation of the cyclohexene ring significantly influences the ECD spectrum, making this technique highly sensitive to the molecule's three-dimensional structure in solution.

Vibrational Spectroscopy (FT-IR, FT Raman) for Conformational and Bonding Analysis

An analysis of the FT-IR and FT-Raman spectra of this compound would reveal characteristic vibrational frequencies for its functional groups. While specific experimental spectra for this compound are not reported in detail, the expected characteristic vibrational bands can be predicted based on its structure.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1725-1705 |

| C-O (Ester) | Stretching | 1300-1200 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=C (Cyclohexene) | Stretching | 1650-1630 |

| =C-H (Aromatic) | Bending (out-of-plane) | 900-675 |

| =C-H (Cyclohexene) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

These vibrational spectra would also be sensitive to the conformation of the cyclohexene ring. Different conformers (e.g., half-chair) would exhibit subtle shifts in their vibrational frequencies, and a detailed analysis, often aided by computational modeling, could provide insights into the predominant conformation of the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules. These methods have been extensively applied to understand the nuances of various chemical species.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. This approach is instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For Cyclohex-3-en-1-yl benzoate (B1203000), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, can predict bond lengths, bond angles, and dihedral angles with high precision.

These calculations also yield a wealth of information about the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interactions and reaction sites.

Table 1: Representative Data from DFT Calculations on Organic Molecules

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -5 to -10 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | 0 to -5 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 3 to 8 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 0 to 10 D | Measure of the overall polarity of the molecule |

Note: The values presented are general ranges for organic molecules and would need to be specifically calculated for Cyclohex-3-en-1-yl benzoate.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for structure elucidation and confirmation. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed technique for this purpose.

For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra. A strong correlation between the calculated and observed values provides confidence in the determined molecular structure. Discrepancies, on the other hand, can point to dynamic processes, solvent effects, or the presence of multiple conformations in solution.

Conformational Analysis and Molecular Modeling

While quantum mechanical methods are highly accurate, they can be computationally expensive for exploring the entire conformational space of a flexible molecule. Force field methods, which are based on classical mechanics, offer a more computationally efficient alternative for conformational analysis. These methods treat atoms as spheres and bonds as springs, with a set of parameters (the force field) defining the energy of the molecule as a function of its geometry.

Systematic conformational searches using force fields can be employed to identify all possible low-energy conformations of this compound. This involves systematically rotating the rotatable bonds and evaluating the energy of each resulting structure. The identified low-energy conformers can then be further analyzed using more accurate DFT methods to refine their geometries and relative energies.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

In a study related to the synthesis of carbasugar derivatives, DFT calculations at the B3LYP/6-31G** level were used to investigate reaction mechanisms involving similar structural motifs to this compound. nih.gov Such studies can elucidate the step-by-step process of a chemical transformation. The key to this is the identification and characterization of transition states, which are the energy maxima along a reaction coordinate.

For reactions involving this compound, computational analysis can map out the entire potential energy surface, connecting reactants, transition states, intermediates, and products. By calculating the activation energies associated with different possible pathways, the most favorable reaction mechanism can be determined. For instance, in acid-catalyzed reactions, theoretical studies can model the protonation step and the subsequent bond-breaking and bond-forming events, providing a detailed picture of the reaction cascade. nih.gov The analysis of the vibrational frequencies of the calculated transition state structure is crucial; a single imaginary frequency confirms that the structure is indeed a true transition state.

Table 2: Key Concepts in Computational Reaction Mechanism Studies

| Concept | Description | Application to this compound |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Mapping the energy landscape for reactions such as hydrolysis or addition reactions. |

| Transition State (TS) | The highest energy point along the lowest energy path from reactants to products. | Identifying the structure and energy of the transition state for a specific reaction, which determines the reaction rate. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Calculating the energy barrier for different potential reaction pathways to determine the most likely mechanism. |

| Reaction Coordinate | A one-dimensional coordinate that represents the progress of a reaction. | Following the geometric changes of this compound as it transforms from reactant to product. |

Analysis of Intermolecular Interactions

A comprehensive search of available scientific literature and chemical databases has not yielded specific studies on the intermolecular interactions of this compound using methods such as Hirshfeld surface analysis. This type of analysis is a powerful tool for investigating the nature and contribution of different non-covalent interactions within a crystal structure. Typically, Hirshfeld surface analysis provides a visual representation of intermolecular contacts and a quantitative breakdown of these interactions, such as H···H, C···H, and O···H contacts, which are crucial for understanding the crystal packing and stability. While studies on other benzoate-containing compounds or molecules with cyclohexene (B86901) rings exist, direct computational analysis of the intermolecular forces governing the solid-state structure of this compound is not currently published.

Electrostatic Potential Surface (MEP) Analysis